molecular formula C15H20N4 B2937902 1-Benzyl-2-(2-methylpyrazol-3-yl)piperazine CAS No. 2253639-59-5

1-Benzyl-2-(2-methylpyrazol-3-yl)piperazine

Cat. No.: B2937902
CAS No.: 2253639-59-5
M. Wt: 256.353
InChI Key: QOBDAZHJBZXOEO-UHFFFAOYSA-N
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Description

1-Benzyl-2-(2-methylpyrazol-3-yl)piperazine is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a benzyl group attached to a piperazine ring substituted with a 2-methylpyrazol group, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1-Benzyl-2-(2-methylpyrazol-3-yl)piperazine typically involves the following steps:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Benzyl-2-(2-methylpyrazol-3-yl)piperazine undergoes various chemical reactions, including:

Common reagents include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(2-methylpyrazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Benzyl-2-(2-methylpyrazol-3-yl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-2-(2-methylpyrazol-3-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-18-14(7-8-17-18)15-11-16-9-10-19(15)12-13-5-3-2-4-6-13/h2-8,15-16H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBDAZHJBZXOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CNCCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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